Physicochemical Properties and Synthetic Utility of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one
Physicochemical Properties and Synthetic Utility of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one
A Comprehensive Technical Guide for Drug Development Professionals
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, receptor antagonists, and complex synthetic libraries. Among its functionalized derivatives, 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7) emerges as a highly versatile, bifunctional building block. Featuring both a thermodynamically stable N1-acyl linkage and a highly electrophilic
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the electronic causality governing its synthesis, profile its physicochemical parameters, and provide self-validating experimental workflows for its application in drug discovery.
Physicochemical & Structural Profiling
Understanding the physicochemical parameters of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of the electron-withdrawing 2-chloropropanoyl group significantly alters the electron density of the indazole ring, reducing its basicity while increasing its lipophilicity.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | 2-Chloro-1-(1H-indazol-1-yl)propan-1-one | IUPAC standard nomenclature. |
| CAS Registry Number | 201299-94-7 | Unique identifier for procurement and literature . |
| Molecular Formula | C10H9ClN2O | Dictates exact mass for high-resolution MS. |
| Molecular Weight | 208.64 g/mol | Optimal low-MW precursor for fragment-based drug design. |
| Topological Polar Surface Area | ~33.5 Ų | Low tPSA indicates high membrane permeability potential if retained in the final API. |
| LogP (Predicted) | 2.5 – 2.8 | Moderate lipophilicity; ensures solubility in standard organic solvents (DCM, THF, MeCN). |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | The N-acylation removes the indazole N-H donor, leaving the carbonyl and N2 as acceptors. |
| Density (Predicted) | ~1.35 g/cm³ | Relevant for volumetric calculations during scale-up. |
Electronic Causality & Reactivity Dynamics
The Regioselectivity of N-Acylation: Kinetic vs. Thermodynamic Control
The synthesis of this compound requires the acylation of 1H-indazole. Indazole possesses two distinct nitrogen atoms:
-
N2 (Pyridine-like): The lone pair is in an
orbital orthogonal to the -system. It is highly basic and nucleophilic. -
N1 (Pyrrole-like): The lone pair is delocalized into the 10-
aromatic system.
When reacted with an electrophile like 2-chloropropionyl chloride, the initial attack occurs rapidly at the N2 position , yielding the kinetic product. However, N2-acylation severely disrupts the aromatic resonance of the benzenoid ring. Under basic conditions or extended reaction times, the acyl group undergoes an intermolecular migration to the N1 position . This restores the full aromaticity of the system, making the N1-acyl isomer (CAS 201299-94-7) the highly favored thermodynamic product.
The -Chloro Electrophilicity
The
Experimental Workflows
The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: Regioselective Synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one
Objective: Achieve >95% regioselectivity for the N1-acyl thermodynamic product.
-
Preparation: Dissolve 1H-indazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Moisture strictly must be excluded to prevent the competitive hydrolysis of the acyl chloride to 2-chloropropanoic acid.
-
Catalysis & Base Addition: Add triethylamine (
, 15.0 mmol, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq). Causality: DMAP acts as a superior nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the initial acylation. -
Electrophile Addition: Cool the vessel to 0 °C. Dropwise add 2-chloropropionyl chloride (12.0 mmol, 1.2 eq) over 15 minutes.
-
Thermodynamic Equilibration (Critical Step): Remove the ice bath and stir at 25 °C for 12–16 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). You will initially observe a lower-
spot (N2-isomer). Over 12 hours, this spot must completely convert to the higher- spot (N1-isomer). Do not quench until the N2 spot disappears.
-
-
Workup: Quench with saturated aqueous
(20 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography to yield the pure product.
Protocol B: Downstream Functionalization (Amination)
Objective: Displace the
-
Reaction Setup: Dissolve 2-Chloro-1-(1H-indazol-1-yl)propan-1-one (5.0 mmol, 1.0 eq) in 15 mL of anhydrous acetonitrile (MeCN).
-
Nucleophile Addition: Add a secondary amine (e.g., piperidine, 12.5 mmol, 2.5 eq). Causality: The excess amine serves a dual purpose—it acts as the nucleophile and scavenges the generated HCl, eliminating the need for an exogenous inorganic base which might cause ester/amide hydrolysis.
-
Thermal Activation: Stir at 60 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the
209/211 isotopic cluster and the emergence of the product mass.
-
-
Isolation: Evaporate MeCN. Partition between EtOAc and water. Extract, dry, and concentrate to isolate the
-amino ketone derivative.
Analytical Validation Standards
To confirm the successful synthesis of CAS 201299-94-7, compare your analytical data against these established spectroscopic benchmarks :
-
H NMR (
, 400 MHz):- 8.45 ppm (s, 1H): The indazole C3-H. In the N1-acyl isomer, this proton is highly deshielded by the adjacent carbonyl group. (If the peak is upfield around 8.0 ppm, you likely have the undesired N2-isomer).
-
5.75 ppm (q,
Hz, 1H): The chiral -CH proton, split by the adjacent methyl group. -
1.85 ppm (d,
Hz, 3H): The methyl group protons.
-
C NMR (
, 100 MHz):- ~169.0 ppm: Carbonyl carbon (C=O).
-
~52.5 ppm: The
-carbon bearing the chlorine atom.
-
LC-MS (ESI+):
-
Expected
at 209.0 (for ) and 211.0 (for ). The spectra must display a strict 3:1 isotopic ratio , confirming the presence of exactly one chlorine atom.
-
Mechanistic Pathway
The following diagram maps the logical flow of the regioselective acylation and subsequent functionalization, highlighting the divergence between kinetic and thermodynamic pathways.
Reaction pathway detailing the kinetic vs. thermodynamic N-acylation of indazole and subsequent SN2.
References
-
Umehara, A., Shimizu, S., & Sasaki, M. "DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles". European Journal of Organic Chemistry, 2024. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C10H9ClN2O". PubChem Database. Available at:[Link]
